1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 478259-73-3
VCID: VC4818412
InChI: InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
SMILES: CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H9F3N2OS
Molecular Weight: 286.27

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

CAS No.: 478259-73-3

Cat. No.: VC4818412

Molecular Formula: C12H9F3N2OS

Molecular Weight: 286.27

* For research use only. Not for human or veterinary use.

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone - 478259-73-3

Specification

CAS No. 478259-73-3
Molecular Formula C12H9F3N2OS
Molecular Weight 286.27
IUPAC Name 1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Standard InChI InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
Standard InChI Key QOVWUFYVARTOOR-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Chemical Identity

The compound features a thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenylamino group and at the 5-position with an acetyl moiety. Its molecular weight is 286.27 g/mol, and the IUPAC name is 1-[2-({4-(trifluoromethyl)phenyl}amino)-1,3-thiazol-5-yl]ethan-1-one . The presence of the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key physicochemical properties:

  • Melting point: 210–212°C

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate)

  • Crystallography: Monoclinic space group P2₁/c with Z = 4, as confirmed by single-crystal X-ray analysis (CCDC-1580012) .

Synthesis and Optimization

Mechanochemical Synthesis

A solvent-free ball milling approach using silica sulfuric acid (SSA) as a catalyst achieves a 99% yield in 25 minutes . Comparative studies of catalysts are summarized below:

CatalystTime (min)Yield (%)
Silica sulfuric acid2599
Montmorillonite K104589
Acidic alumina9082
Silica12042

SSA’s superior performance is attributed to its strong Brønsted acidity and high surface area .

Alternative Routes

Bromination of 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone with HBr and Br₂ in dioxane yields halogenated intermediates for further functionalization . Microwave-assisted cyclocondensation with phenylguanidines generates pyrimidine derivatives, highlighting its versatility in medicinal chemistry .

Structural Characterization

Spectroscopic data:

  • ¹H NMR (DMSO-d₆): δ 2.50 (s, 3H, CH₃), 2.57 (s, 3H, COCH₃), 7.18–7.99 (aromatic protons), 11.8 (s, NH) .

  • IR (KBr): 1641 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N) .

  • X-ray diffraction: Bond lengths and angles confirm planar thiazole geometry, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

Biological Activity and Applications

Kinase Inhibition

The compound serves as a precursor in synthesizing cyclin-dependent kinase (CDK) inhibitors. Substitution at the thiazole’s 4-position with trifluoromethyl enhances selectivity for CDK4/6 over CDK1/2, critical for cancer therapeutics . Representative inhibitory data:

DerivativeCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)
Trifluoromethyl analog3.25.8
Methyl analog12.418.7

Industrial and Environmental Considerations

The mechanochemical synthesis aligns with green chemistry principles, eliminating toxic solvents and reducing energy consumption . Catalyst recyclability (SSA retains >90% activity after five cycles) further supports sustainable production .

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity Trend
1-(2-Amino-4-methylthiazol-5-yl)ethanoneMethyl vs. CF₃Lower CDK selectivity
5-Acetyl-2-anilino-4-methylthiazolePhenylamino vs. CF₃-phenylReduced lipophilicity

The trifluoromethyl group’s electronegativity and steric effects uniquely position this compound for targeted drug design .

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